

Application of Quinolin-5-ol in Antibacterial Assays: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Quinolin-5-ol

Cat. No.: B119867

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These application notes provide a comprehensive overview of the use of **Quinolin-5-ol** and its derivatives in antibacterial research. This document details their mechanism of action, protocols for evaluating their efficacy, and a summary of their activity against various bacterial strains.

Introduction to Quinolin-5-ol's Antibacterial Properties

Quinolin-5-ol, also known as 5-hydroxyquinoline, is a heterocyclic aromatic organic compound. It and its derivatives have garnered significant interest in the field of medicinal chemistry due to their broad-spectrum antimicrobial properties.^{[1][2]} The antibacterial efficacy of these compounds is often attributed to the 8-hydroxyquinoline scaffold, a privileged structure in drug discovery.^{[1][2]} This scaffold's ability to chelate metal ions is considered a primary mechanism of its antimicrobial action.^{[3][4][5]} By sequestering essential metal ions like iron, zinc, and manganese, these compounds disrupt vital bacterial enzymatic processes, leading to bacteriostatic or bactericidal effects.^{[3][6][7]} Furthermore, some quinoline derivatives have been shown to disrupt bacterial cell membranes, contributing to their antibacterial activity.^{[8][9]}

Data Presentation: Antibacterial Activity of Quinolin-5-ol Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various **Quinolin-5-ol** derivatives against a range of Gram-positive and Gram-negative bacteria. This data is compiled from multiple studies to provide a comparative overview of their efficacy.

Compound/Derivative	Microorganism	Strain	MIC (µg/mL)	Reference
5-Nitro-8-hydroxyquinoline (Nitroxoline)	Pseudomonas aeruginosa	PAO1	64	[6]
5-Nitro-8-hydroxyquinoline (Nitroxoline)	Pseudomonas aeruginosa	UR5586-10	16	[6]
5-Nitro-8-hydroxyquinoline (Nitroxoline)	Pseudomonas aeruginosa	BK6695-10	32	[6]
5-Nitro-8-hydroxyquinoline (Nitroxoline)	Pseudomonas aeruginosa	VA9057-10	32	[6]
5-Nitro-8-hydroxyquinoline (Nitroxoline)	Klebsiella pneumoniae	DSMZ 30104	4	[6]
5-Nitro-8-hydroxyquinoline (Nitroxoline)	Escherichia coli	ATCC 25922	2	[6]
5-Nitro-8-hydroxyquinoline (Nitroxoline)	Proteus mirabilis	DSMZ 4479	8	[6]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid	Staphylococcus epidermidis	-	4-16	[10]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid	Staphylococcus aureus	-	4-16	[10]

5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid	Enterococcus faecalis	-	4-16	[10]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid	Enterococcus faecium	-	4-16	[10]
8-hydroxyquinoline	Staphylococcus aureus	-	27.58 (μM)	[11]
8-hydroxyquinoline	Escherichia coli	ATCC 25922	220.61 (μM)	[11]
8-hydroxyquinoline	Pseudomonas aeruginosa	ATCC 15442	1764.87 (μM)	[11]
Quinolinequinone derivative (QQ6)	Enterococcus faecalis	-	4.88	[12]
Quinolinequinone derivative (QQ1, QQ5, QQ6)	Staphylococcus aureus	-	1.22	[12]
Quinoline-based hydroxyimidazolium hybrid (7b)	Staphylococcus aureus	-	2	[13]
Quinoline-based hydroxyimidazolium hybrid (7b)	Klebsiella pneumoniae	-	50	[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of **Quinolin-5-ol**'s antibacterial properties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of **Quinolin-5-ol** that inhibits the visible growth of a specific bacterium.

Materials:

- **Quinolin-5-ol**
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Mueller-Hinton Broth (MHB)
- Bacterial culture in logarithmic growth phase
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Preparation of **Quinolin-5-ol** Stock Solution: Dissolve **Quinolin-5-ol** in DMSO to a high concentration (e.g., 10 mg/mL).
- Preparation of Microtiter Plates:
 - Add 100 μ L of sterile MHB to all wells of a 96-well plate.
 - Add an additional 100 μ L of the **Quinolin-5-ol** stock solution to the first well of each row, creating a 1:2 dilution.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the row. Discard the final 100 μ L from the last well.
- Inoculum Preparation:
 - Grow the test bacterium in MHB to the mid-logarithmic phase.

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add 100 μ L of the final bacterial inoculum to each well, bringing the total volume to 200 μ L.
- Controls:
 - Growth Control: Wells containing MHB and bacteria, but no **Quinolin-5-ol**.
 - Sterility Control: Wells containing only MHB.
 - Solvent Control: Wells containing MHB, bacteria, and the highest concentration of DMSO used.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Reading Results: The MIC is the lowest concentration of **Quinolin-5-ol** at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Anti-Biofilm Assay using Crystal Violet Staining

This protocol assesses the ability of **Quinolin-5-ol** to inhibit biofilm formation.

Materials:

- **Quinolin-5-ol**
- Tryptic Soy Broth (TSB) or other suitable growth medium
- Bacterial culture
- Sterile 96-well flat-bottom microtiter plates

- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic Acid in water

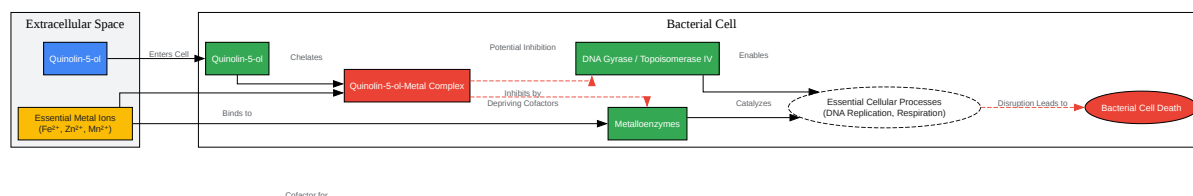
Procedure:

- Preparation of Plates:
 - Add 100 μ L of sterile TSB to each well.
 - Prepare serial dilutions of **Quinolin-5-ol** in the wells as described in the MIC protocol.
- Inoculation: Add 100 μ L of a diluted overnight bacterial culture (adjusted to a starting OD₆₀₀ of ~0.05) to each well.
- Incubation: Incubate the plates at 37°C for 24-48 hours without shaking to allow for biofilm formation.
- Washing: Gently discard the medium from the wells and wash twice with 200 μ L of sterile phosphate-buffered saline (PBS) to remove planktonic cells.
- Staining:
 - Add 150 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
 - Remove the crystal violet solution and wash the plate three times with sterile water.
- Solubilization: Air-dry the plate and then add 200 μ L of 30% acetic acid to each well to dissolve the bound crystal violet.
- Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Visualizations

Mechanism of Action: Chelation of Metal Ions

The primary proposed antibacterial mechanism of **Quinolin-5-ol** is its ability to chelate essential metal ions, thereby disrupting crucial bacterial metabolic pathways.

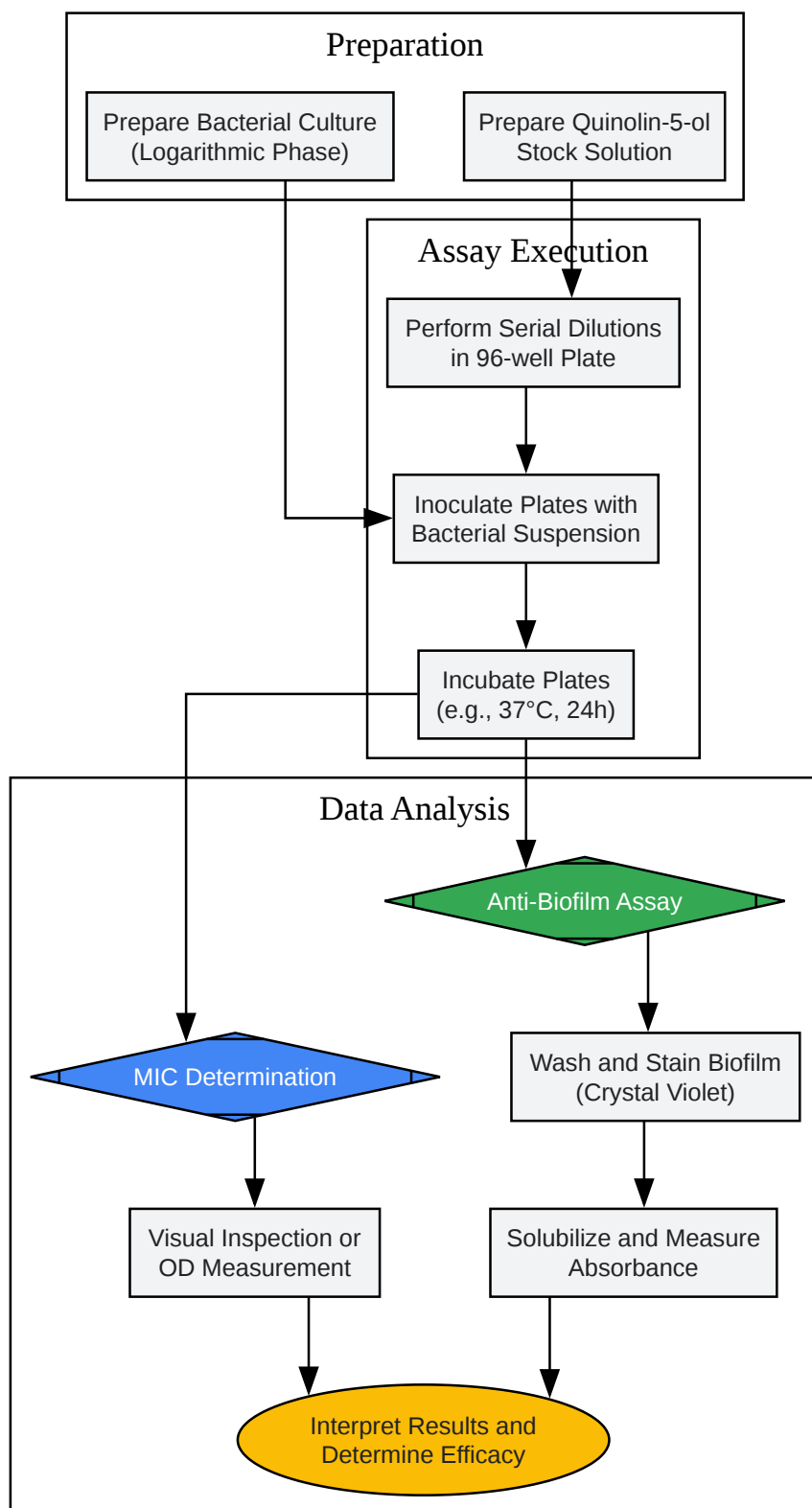


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Caption: Chelation-based mechanism of **Quinolin-5-ol**.

Experimental Workflow: Antibacterial Assays

The following diagram illustrates the general workflow for conducting antibacterial assays with **Quinolin-5-ol**.



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Caption: General workflow for antibacterial assays.

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